

Application Notes and Protocols: Nervonyl Methane Sulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nervonyl methane sulfonate

Cat. No.: B15600796

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific experimental protocols for **Nervonyl Methane Sulfonate** were found in a comprehensive literature search. The following application notes and protocols are based on the known chemical properties of long-chain alkyl methane sulfonates and the well-documented activities of related alkylating agents such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS). These protocols should be considered as a starting point and require optimization and validation for the specific research application.

Introduction

Nervonyl methane sulfonate (CAS 51040-60-9) is the methanesulfonate ester of nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid.[1][2]

Nervonic acid is a key component of sphingolipids in the myelin sheath of nerve fibers, and its derivatives are of significant interest in neuroscience research, particularly in the context of neurological development and diseases like multiple sclerosis.[3][4][5]

Given its structure as an alkyl methane sulfonate, **Nervonyl Methane Sulfonate** is predicted to function as an alkylating agent. Alkyl methane sulfonates are known to be DNA-reactive, with shorter-chain versions being potent mutagens.[6] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the nervonyl alkyl group to nucleophilic sites on biomolecules, most significantly DNA.[6] This property suggests its potential use as a research tool for inducing mutagenesis to study DNA repair mechanisms, or as a potential therapeutic agent, although its biological effects are uncharacterized.

Physicochemical Data and Safety Precautions

A summary of the key physicochemical properties and safety information for **Nervonyl Methane Sulfonate** and related compounds is presented below.

Table 1: Physicochemical Properties

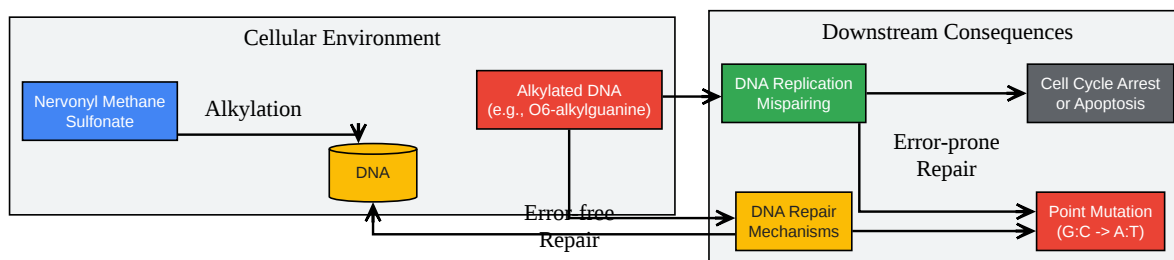
Property	Nervonyl Methane Sulfonate	Methanesulfonic Acid
CAS Number	51040-60-9[1][2]	75-75-2
Molecular Formula	C ₂₅ H ₅₀ O ₃ S[1][2]	CH ₄ O ₃ S
Molecular Weight	430.73 g/mol [1][2]	96.11 g/mol
Synonyms	15-Tetracosen-1-ol methanesulfonate, (Z)-[1]	MSA
Purity	>99% (typical)[1][2]	N/A
Storage	Freezer, -20°C[1][2]	Room Temperature

Table 2: Safety and Handling Precautions

Hazard	Precaution
Toxicity	Assumed to be toxic, mutagenic, and potentially carcinogenic based on related alkylating agents. [7]
Exposure Routes	Inhalation, ingestion, skin and eye contact.
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves, a lab coat, and safety goggles. Work in a certified chemical fume hood.
Handling	Avoid generating dust or aerosols. Prevent contact with skin and eyes.
Spills	Absorb with inert material and dispose of as hazardous waste. Do not allow to enter drains.
Disposal	Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Mechanism of Action: DNA Alkylation

Nervonyl Methane Sulfonate, like other alkyl methanesulfonates, is expected to act as a DNA alkylating agent. The primary mechanism involves the nucleophilic attack of DNA bases on the electrophilic carbon of the nervonyl group, leading to the formation of covalent adducts. The most common site of alkylation is the N7 position of guanine, with other sites including the N3 position of adenine.[8] This alkylation can lead to mispairing during DNA replication, typically causing G:C to A:T transitions, and can also induce DNA strand breaks.[8]



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Caption: Proposed mechanism of action for **Nervonyl Methane Sulfonate** via DNA alkylation.

Experimental Protocols

The following are generalized protocols for assessing the mutagenic potential of **Nervonyl Methane Sulfonate**. These should be adapted based on the specific cell line or organism and the research question.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using bacteria.

Materials:

- Salmonella typhimurium strains (e.g., TA98, TA100)
- **Nervonyl Methane Sulfonate**
- Solvent (e.g., DMSO)
- Positive controls (e.g., sodium azide, 2-nitrofluorene)
- Negative control (solvent)

- S9 metabolic activation system
- Top agar
- Minimal glucose agar plates

Protocol:

- Prepare a stock solution of **Nervonyl Methane Sulfonate** in a suitable solvent.
- In a test tube, combine 0.1 mL of an overnight culture of the Salmonella tester strain, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (if metabolic activation is being tested).
- Incubate the mixture at 37°C for 20 minutes.
- Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
- Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Mammalian Cell-Based Mutagenesis Assay (e.g., HPRT Assay)

This assay detects mutations in the HPRT gene in mammalian cells, which confers resistance to the purine analog 6-thioguanine (6-TG).

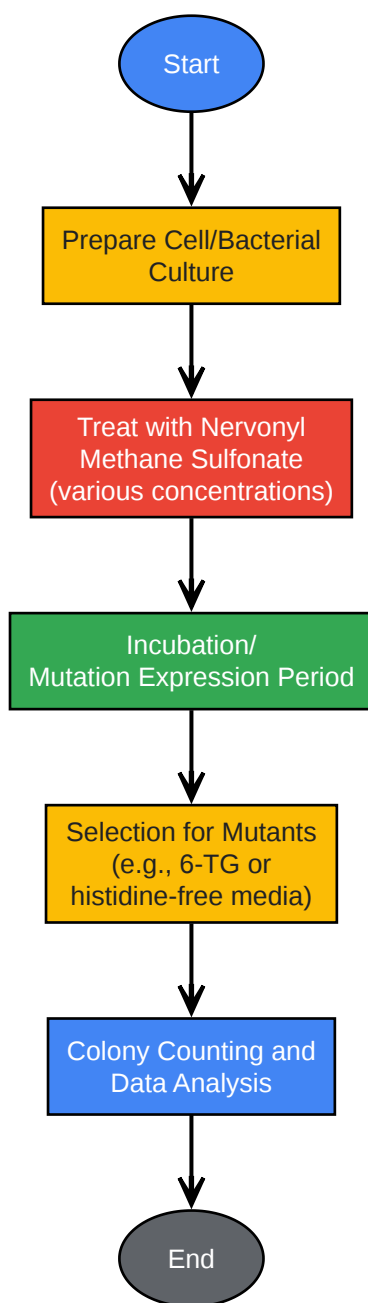
Materials:

- Mammalian cell line (e.g., CHO, V79)
- Cell culture medium and supplements
- **Nervonyl Methane Sulfonate**

- Solvent (e.g., DMSO)
- Positive control (e.g., EMS)
- 6-thioguanine (6-TG)
- Trypsin-EDTA
- Cell culture plates

Protocol:

- Plate cells at an appropriate density and allow them to attach overnight.
- Treat the cells with various concentrations of **Nervonyl Methane Sulfonate** for a defined period (e.g., 4-24 hours). Include positive and negative controls.
- Wash the cells to remove the compound and culture them in fresh medium for a period to allow for mutation expression (typically 6-8 days).
- At the end of the expression period, trypsinize the cells and plate them at a known density in both non-selective medium (to determine cloning efficiency) and medium containing 6-TG (to select for HPRT mutants).
- Incubate the plates for 7-10 days to allow for colony formation.
- Stain and count the colonies. Calculate the mutant frequency by dividing the number of 6-TG resistant colonies by the total number of viable cells (adjusted for cloning efficiency).



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Caption: A generalized workflow for a mutagenesis assay.

Data Presentation

All quantitative data from mutagenesis assays should be presented in a clear, tabular format to allow for easy comparison between different concentrations of **Nervonyl Methane Sulfonate** and the controls.

Table 3: Example Data Table for Ames Test

Treatment Group	Concentration (μ g/plate)	Number of Revertant Colonies (Mean ± SD)
Negative Control (Solvent)	0	
Nervonyl Methane Sulfonate	X ₁	
X ₂		
X ₃		
Positive Control	Y	

Table 4: Example Data Table for HPRT Assay

Treatment Group	Concentration (μM)	Cloning Efficiency (%)	Mutant Frequency (per 10 ⁶ cells)
Negative Control (Solvent)	0		
Nervonyl Methane Sulfonate	Z ₁		
Z ₂			
Z ₃			
Positive Control (EMS)	W		

Conclusion

Nervonyl Methane Sulfonate is a long-chain alkyl methane sulfonate with potential applications in biological research as a DNA alkylating agent. While specific experimental data for this compound is lacking, the provided protocols for assessing mutagenicity, based on the known activity of related compounds, offer a robust starting point for its investigation. Researchers should exercise caution and adhere to all safety guidelines when handling this

and other potent alkylating agents. Further research is necessary to fully characterize the biological activity and potential therapeutic applications of **Nervonyl Methane Sulfonate**.

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